molecular formula C24H30N6S2 B11607218 4,6-Bis[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate

4,6-Bis[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate

Cat. No.: B11607218
M. Wt: 466.7 g/mol
InChI Key: KZNJJKYCGVDNCQ-UHFFFAOYSA-N
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Description

1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylphenylamino groups and a sulfanyl group attached to a diethylmethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The introduction of dimethylphenylamino groups is achieved via nucleophilic substitution reactions, where dimethylphenylamine reacts with the triazine core. The final step involves the attachment of the sulfanyl group and the diethylmethanethioamide moiety through thiol-ene click chemistry or other suitable methods.

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of temperature, pressure, and reaction time. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazine ring and amino groups can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylphenylamino groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazine core and amino groups allow it to bind to enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to the compound’s bioactivity and potential therapeutic effects.

Comparison with Similar Compounds

    1,3,5-Triazine derivatives: Compounds with similar triazine cores but different substituents.

    Sulfonamides: Compounds with similar sulfanyl groups but different core structures.

    Amino-substituted triazines: Compounds with amino groups attached to the triazine ring.

Uniqueness: 1-({4,6-BIS[(3,4-DIMETHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is unique due to its combination of a triazine core, dimethylphenylamino groups, and a sulfanyl-diethylmethanethioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H30N6S2

Molecular Weight

466.7 g/mol

IUPAC Name

[4,6-bis(3,4-dimethylanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C24H30N6S2/c1-7-30(8-2)24(31)32-23-28-21(25-19-11-9-15(3)17(5)13-19)27-22(29-23)26-20-12-10-16(4)18(6)14-20/h9-14H,7-8H2,1-6H3,(H2,25,26,27,28,29)

InChI Key

KZNJJKYCGVDNCQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C)C)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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